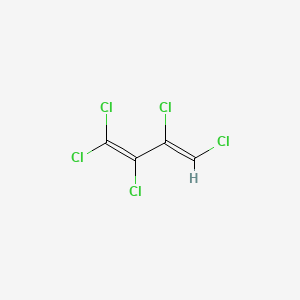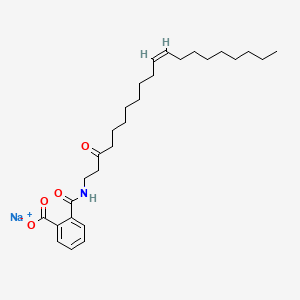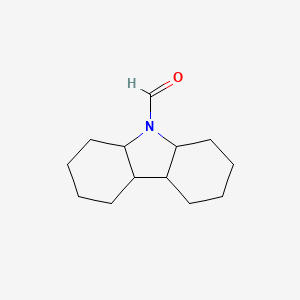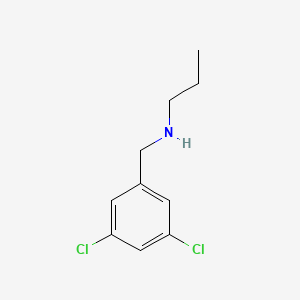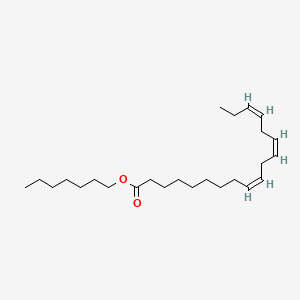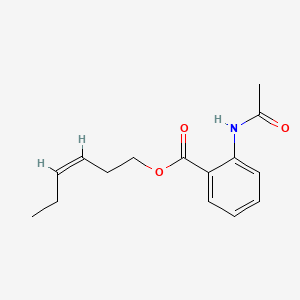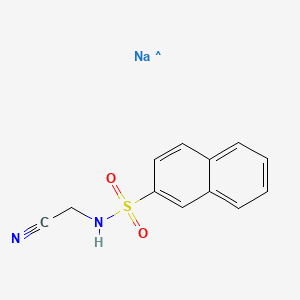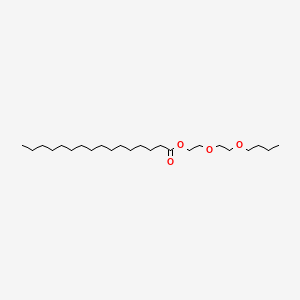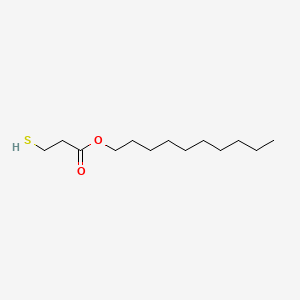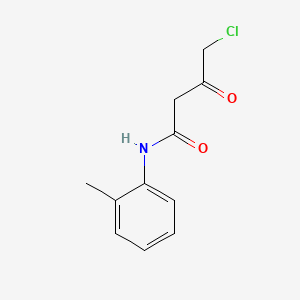
4-Chloro-3-oxo-N-(o-tolyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 281-784-3 is known as iron (2+) sulphate, compound with glycine (1:2). This compound is a coordination complex where iron (2+) ions are coordinated with glycine molecules and sulfate ions. It is commonly used as a dietary supplement to treat iron deficiency and anemia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron (2+) sulphate, compound with glycine (1:2), can be synthesized by reacting ferrous sulfate with glycine in an aqueous solution. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is stirred and heated to facilitate the formation of the complex. The reaction can be represented as follows:
FeSO4+2NH2CH2COOH→Fe(NH2CH2COO)2SO4
Industrial Production Methods
In industrial settings, the production of iron (2+) sulphate, compound with glycine (1:2), involves large-scale mixing of ferrous sulfate and glycine under controlled conditions. The reaction is carried out in reactors where temperature, pH, and concentration are carefully monitored to ensure the complete formation of the desired complex. The product is then filtered, dried, and packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Iron (2+) sulphate, compound with glycine (1:2), undergoes various chemical reactions, including:
Oxidation: The iron (2+) ion can be oxidized to iron (3+) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The glycine ligands can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize iron (2+) to iron (3+).
Reduction: Reducing agents such as sodium borohydride can be used to reduce iron (3+) back to iron (2+).
Substitution: Ligand exchange reactions can be carried out using various ligands such as ethylenediamine or other amino acids.
Major Products Formed
Oxidation: Iron (3+) complexes.
Reduction: Iron (2+) complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron (2+) sulphate, compound with glycine (1:2), has several scientific research applications:
Chemistry: Used as a reagent in coordination chemistry and as a source of iron in various reactions.
Biology: Studied for its role in iron metabolism and its effects on biological systems.
Medicine: Used as an iron supplement to treat iron deficiency and anemia.
Industry: Employed in the production of iron-containing compounds and as a fortifying agent in food products.
Mecanismo De Acción
The primary mechanism of action of iron (2+) sulphate, compound with glycine (1:2), involves the release of iron ions in the body. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. The glycine component helps in the absorption and bioavailability of iron. The compound targets various molecular pathways involved in iron metabolism, including the transferrin receptor and ferritin pathways.
Comparación Con Compuestos Similares
Iron (2+) sulphate, compound with glycine (1:2), can be compared with other iron supplements such as:
Iron (2+) sulfate: A common iron supplement but without the glycine component.
Iron (3+) chloride: Another iron supplement with different oxidation states and properties.
Ferrous bisglycinate: A similar compound where iron is chelated with two glycine molecules, offering higher bioavailability.
The uniqueness of iron (2+) sulphate, compound with glycine (1:2), lies in its specific coordination with glycine, which enhances its stability and bioavailability compared to other iron supplements.
Propiedades
Número CAS |
84030-14-8 |
|---|---|
Fórmula molecular |
C11H12ClNO2 |
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
4-chloro-N-(2-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8-4-2-3-5-10(8)13-11(15)6-9(14)7-12/h2-5H,6-7H2,1H3,(H,13,15) |
Clave InChI |
ONEXMWICVGEHEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


